4-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid
Description
4-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid is a pyridine-based carboxylic acid derivative featuring a terminal alkyne-substituted amino group at the 4-position of the pyridine ring. This compound combines a rigid aromatic core with a reactive alkyne moiety, making it valuable for click chemistry applications and photolabeling probes in chemical biology.
The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry, while the carboxylic acid group facilitates conjugation to peptides or proteins. Its small molecular footprint minimizes steric interference, preserving biological activity in probes targeting receptors like nicotinic acetylcholine receptors (nAChRs) .
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-(but-3-ynylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-2-3-5-12-9-4-6-11-7-8(9)10(13)14/h1,4,6-7H,3,5H2,(H,11,12)(H,13,14) |
InChI Key |
KVNXXRNLVDHNBX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC1=C(C=NC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid typically involves the reaction of pyridine-3-carboxylic acid with but-3-yn-1-amine under suitable reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted in an appropriate solvent, such as dichloromethane, at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the but-3-yn-1-yl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the carboxylic acid group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structurally Related Compounds
Structural and Functional Differences
- Alkyne Reactivity: The terminal alkyne in the target compound distinguishes it from analogs like 2-[(3-aminopropyl)amino]pyridine-3-carboxylic acid, which lacks click-compatible groups. This feature enables rapid bioconjugation, critical for photolabeling and probe design .
- Bulk and Solubility : Compounds with bulky substituents (e.g., the sulfonamide and long-chain ester in ’s compound) exhibit reduced aqueous solubility compared to the smaller target molecule. This impacts their utility in cellular assays .
- Biological Targets : While the target compound is tailored for receptor interaction studies (e.g., nAChRs), derivatives like the benzofuropyridine in are optimized for GPCR modulation due to their extended aromatic systems and sulfonamide groups .
Biological Activity
4-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid, a pyridine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by an amino group linked to a but-3-yn-1-yl chain and a carboxylic acid functional group, making it a versatile scaffold for various pharmacological applications.
The molecular formula of 4-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid is , with a molecular weight of approximately 204.22 g/mol. The compound's structure allows for significant chemical reactivity, particularly through its alkyne and amino groups, which can participate in various chemical reactions including cycloadditions and nucleophilic substitutions .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The alkyne moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition of their activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.
Biological Activity and Applications
Research indicates that 4-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid exhibits significant biological activities, including:
1. Anticancer Properties
- Studies have shown that derivatives of this compound can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
- Docking studies suggest potential interactions with the colchicine binding site on tubulin, indicating its role as a chemotherapeutic agent .
2. Enzyme Inhibition
- The compound's ability to form covalent bonds with enzymes suggests that it could serve as an irreversible inhibitor for certain enzymatic activities. This characteristic is particularly valuable in drug design aimed at targeting specific enzymes involved in disease pathways.
3. Anti-inflammatory Effects
- Preliminary studies indicate that certain derivatives may also exhibit anti-inflammatory properties by modulating pathways involved in inflammation, although further research is needed to elucidate these mechanisms fully .
Comparative Analysis
A comparison with structurally similar compounds highlights the unique aspects of 4-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methylpyridine | Lacks the butynylamino group | Simpler structure, less reactivity |
| 4-(But-3-yne)aminopyridine | Similar amino group but different position | Different biological activity profile |
| 6-Methylpyridine | No amino or alkyne groups | Basic pyridine structure without modifications |
| 6-Aminopyridine | Contains an amino group but no alkyne | Different reactivity due to lack of alkyne |
Study on Anticancer Activity
In a recent study, derivatives of 4-[(But-3-yn-1-yla)amino]pyridine were tested against several cancer cell lines. The results indicated promising anticancer activity with IC50 values ranging from 0.08 to 12.07 mM. These compounds were found to induce apoptosis through modulation of Bcl-2 and Bax gene expressions, highlighting their potential as therapeutic agents .
Study on Enzyme Interaction
Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings suggested that the alkyne group facilitates selective covalent bonding with nucleophiles in proteins, leading to irreversible inhibition of enzyme activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
